![molecular formula C9H12OS B13084761 [3-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13084761.png)
[3-(Methoxymethyl)phenyl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methoxymethyl)phenyl]methanethiol is an organic compound with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . It is characterized by a methoxymethyl group attached to a phenyl ring, which is further connected to a methanethiol group. This compound is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)phenyl]methanethiol typically involves the reaction of 3-(methoxymethyl)benzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Methoxymethyl)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[3-(Methoxymethyl)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(Methoxymethyl)phenyl]methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
[3-(Methoxymethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[3-(Methoxymethyl)phenyl]methylamine: Contains an amine group instead of a thiol group.
[3-(Methoxymethyl)phenyl]methane: Lacks the thiol group, making it less reactive.
Uniqueness
[3-(Methoxymethyl)phenyl]methanethiol is unique due to the presence of both a methoxymethyl group and a thiol group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H12OS |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
[3-(methoxymethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H12OS/c1-10-6-8-3-2-4-9(5-8)7-11/h2-5,11H,6-7H2,1H3 |
Clave InChI |
CIZGMZVWIHKNAS-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC=C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)
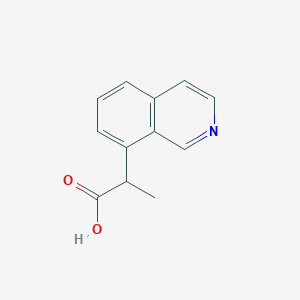
![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)
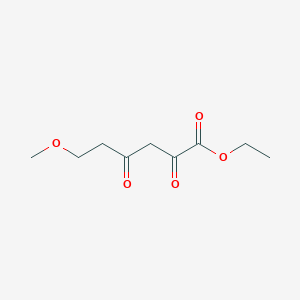
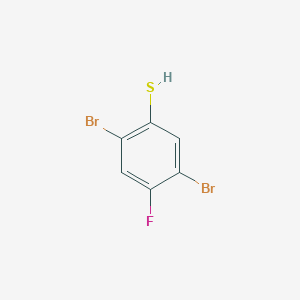
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
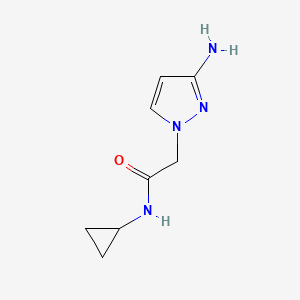
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
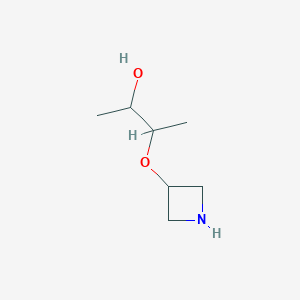
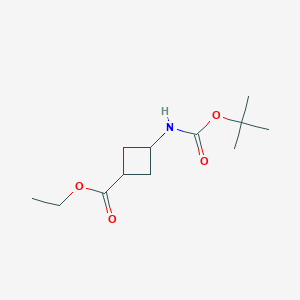
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)

![2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084760.png)
